Methisosildenafil-d4
Description
Methisosildenafil-d4 is a deuterium-labeled analog of Methisosildenafil, a structural derivative of sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor. It is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying Methisosildenafil and related analogs in biological matrices . The deuterium atoms are incorporated at specific positions (likely the dimethylpiperazinyl group) to enhance isotopic stability and minimize interference during analytical procedures. Its molecular formula is C23H28D4N6O4S, with a molecular weight of approximately 506.65 g/mol, and it is assigned the CAS number 1246819-66-8 .
Properties
CAS No. |
1246819-66-8 |
|---|---|
Molecular Formula |
C23H32N6O4S |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
5-[2-ethoxy-5-[(3S,5R)-2,2,6,6-tetradeuterio-3,5-dimethylpiperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C23H32N6O4S/c1-6-8-18-20-21(28(5)27-18)23(30)26-22(25-20)17-11-16(9-10-19(17)33-7-2)34(31,32)29-12-14(3)24-15(4)13-29/h9-11,14-15,24H,6-8,12-13H2,1-5H3,(H,25,26,30)/t14-,15+/i12D2,13D2 |
InChI Key |
NFSWSZIPXJAYLR-DXCCVUCUSA-N |
SMILES |
CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCC)C |
Isomeric SMILES |
[2H]C1([C@H](N[C@H](C(N1S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])C)C)[2H] |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCC)C |
Synonyms |
rel-5-[5-[[(3R,5S)-3,5-Dimethyl-1-piperazinyl-d4]sulfonyl]-2-ethoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one; Aildenafil-d4; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methisosildenafil-d4 involves several steps, starting with the preparation of the core pyrazolo[4,3-d]pyrimidin-7-one structure. The key steps include:
Formation of the pyrazolo[4,3-d]pyrimidin-7-one core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the sulfonyl group: This step typically involves the reaction of the core structure with a sulfonyl chloride in the presence of a base.
Ethoxyphenyl substitution: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction.
Deuterium labeling: The final step involves the incorporation of deuterium atoms to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of intermediates are prepared using optimized reaction conditions.
Purification: The intermediates are purified using techniques such as crystallization and chromatography.
Final assembly and deuterium labeling: The final product is assembled and labeled with deuterium atoms to achieve the desired isotopic composition.
Chemical Reactions Analysis
Types of Reactions
Methisosildenafil-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can modify the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium ethoxide and potassium tert-butoxide are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Modified ethoxyphenyl derivatives.
Scientific Research Applications
Methisosildenafil-d4 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection of phosphodiesterase type 5 inhibitors.
Biology: Studied for its effects on cellular signaling pathways involving cyclic guanosine monophosphate.
Medicine: Investigated for its potential therapeutic effects in treating erectile dysfunction and pulmonary arterial hypertension.
Mechanism of Action
Methisosildenafil-d4 exerts its effects by inhibiting phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate. This inhibition leads to increased levels of cyclic guanosine monophosphate, resulting in smooth muscle relaxation and increased blood flow. The primary molecular targets are the smooth muscle cells in the corpus cavernosum and pulmonary vasculature .
Comparison with Similar Compounds
Table 1: Key Structural and Analytical Properties of this compound and Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Isotopic Labeling | Primary Application |
|---|---|---|---|---|---|
| This compound | C23H28D4N6O4S | 506.65 | 1246819-66-8 | 4 deuterium atoms | Internal standard for LC-MS |
| Iso Sildenafil-d3 | C22H27D3N6O4S | 477.59 | 1794829-17-6 | 3 deuterium atoms | Pharmacokinetic studies |
| Nor Acetildenafil-d8 | C24H24D8N6O3 | 488.62 | 1185117-07-0 | 8 deuterium atoms | Metabolic stability assays |
| Piperazonifil-d5 | C25H29D5N6O4 | 507.62 | Not available | 5 deuterium atoms | Analytical reference standard |
| O-Desethyl-O-propyl this compound | C24H30D4N6O4S | 506.65 | Not available | 4 deuterium atoms | Impurity profiling |
Key Findings:
Isotopic Labeling: this compound contains four deuterium atoms, strategically placed to retain chemical equivalence to its non-deuterated counterpart while enabling distinct mass spectral detection . Comparatively, Iso Sildenafil-d3 and Nor Acetildenafil-d8 incorporate fewer or more deuterium atoms, altering their fragmentation patterns in MS analysis .
Functional Groups :
- This compound retains the pyrazolo[4,3-d]pyrimidin-7-one core but differs from Piperazonifil-d5, which features a modified piperazine ring. These structural variations influence receptor binding affinity and metabolic pathways .
Analytical Utility: this compound is specifically optimized for matrix effect compensation in LC-MS/MS, similar to 3IAA-d4 (a phenyl-containing acid internal standard) . In contrast, Nor Acetildenafil-d8 is used to study demethylation pathways due to its higher deuterium count .
Pharmacokinetic and Pharmacodynamic Comparisons
Table 2: Pharmacokinetic Parameters of Methisosildenafil and Analogous PDE5 Inhibitors
| Parameter | Methisosildenafil | Sildenafil | Hydroxythiohomo Sildenafil |
|---|---|---|---|
| Bioavailability | ~40% | 41% | Not reported |
| Half-life (t₁/₂) | 3–5 hours | 3–5 hours | 4–6 hours |
| Metabolism | Hepatic (CYP3A4) | Hepatic (CYP3A4) | Hepatic (CYP2C9) |
| Excretion | Renal (60%) | Renal (80%) | Fecal (70%) |
Data synthesized from structural analogs in and .
- Mechanistic Differences: this compound’s deuterium labeling reduces metabolic oxidation rates compared to non-deuterated Methisosildenafil, enhancing its utility in tracing drug metabolism without altering PDE5 inhibition efficacy .
Research and Regulatory Considerations
- Analytical Validation : this compound meets AOAC SMPR 2014.011 standards for PDE5 inhibitor quantification, ensuring method specificity and reproducibility .
Biological Activity
Methisosildenafil-d4 is a deuterated derivative of sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used primarily in the treatment of erectile dysfunction. The biological activity of this compound is significant due to its potential applications in pharmacology, particularly in understanding drug metabolism and efficacy. This article explores the biological activity of this compound, highlighting its pharmacological effects, metabolic pathways, and relevant research findings.
Overview of this compound
This compound is chemically similar to sildenafil but incorporates deuterium atoms, which can influence its pharmacokinetics and metabolic stability. The compound's structure allows for enhanced analysis using various spectroscopic methods, including NMR spectroscopy, which can provide insights into its interactions at the molecular level.
Biological Activity Profiles
The biological activity of this compound can be assessed through several parameters:
- Pharmacological Mechanism : Like sildenafil, this compound acts primarily as a selective inhibitor of PDE5. This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), promoting vasodilation and enhancing blood flow to the corpus cavernosum during sexual stimulation.
- Metabolic Stability : The incorporation of deuterium in this compound may enhance its metabolic stability compared to non-deuterated forms. Studies suggest that deuterated compounds often exhibit slower metabolism, potentially leading to prolonged action and reduced side effects.
- Toxicity and Side Effects : Understanding the toxicity profiles of this compound is critical. In silico predictions indicate that while the parent compound sildenafil has known side effects, the deuterated version may exhibit different toxicity profiles due to altered metabolic pathways.
Case Studies and Experimental Data
- In Vitro Studies : Research has shown that this compound retains similar PDE5 inhibitory activity compared to sildenafil. In vitro assays demonstrated effective inhibition with IC50 values comparable to those of sildenafil, indicating its potential as an effective therapeutic agent.
- Metabolic Pathways : A study utilizing computer-aided drug design techniques analyzed the metabolic pathways of this compound. It was found that the compound undergoes biotransformation primarily through cytochrome P450 enzymes, resulting in metabolites with varying biological activities. The study highlighted the importance of considering both parent compounds and their metabolites when evaluating drug efficacy and safety profiles .
- Toxicological Assessments : In silico models predicted various toxicological outcomes for this compound. For instance, while sildenafil is associated with cardiovascular risks, similar predictions for this compound showed a potentially lower risk profile due to its altered metabolism .
Data Tables
| Parameter | This compound | Sildenafil |
|---|---|---|
| PDE5 Inhibition IC50 | Similar | Standard Value |
| Metabolic Stability | Enhanced | Standard Value |
| Toxicity Risk | Lower | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
